REACTION_CXSMILES
|
[F:1][C:2]1[CH:21]=[CH:20][C:5]([CH2:6][N:7]2[C:12]3[N:13]=[CH:14][CH:15]=[CH:16][C:11]=3[C:10](=[O:17])[N:9]=[C:8]2[NH:18][CH3:19])=[CH:4][CH:3]=1.[CH3:22]C(C)([O-])C.[K+].CI>O1CCCC1>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][N:7]2[C:12]3[N:13]=[CH:14][CH:15]=[CH:16][C:11]=3[C:10](=[O:17])[N:9]=[C:8]2[N:18]([CH3:22])[CH3:19])=[CH:20][CH:21]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CN2C(=NC(C3=C2N=CC=C3)=O)NC)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for two days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a suspension of 10.0 g
|
Type
|
ADDITION
|
Details
|
There is then added 6.5 g
|
Type
|
FILTRATION
|
Details
|
The resulting mixture is filtered through celite
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 100 ml
|
Type
|
WASH
|
Details
|
of methylene chloride, washed twice with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in a small amount of chloroform
|
Type
|
FILTRATION
|
Details
|
filtered through a 650 ml
|
Type
|
FILTRATION
|
Details
|
filter column
|
Type
|
ADDITION
|
Details
|
The combined product containing fractions
|
Type
|
CUSTOM
|
Details
|
are evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in 50 ml
|
Type
|
ADDITION
|
Details
|
of methylene chloride and ether added
|
Type
|
TEMPERATURE
|
Details
|
while warming on a steam bath
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CN2C(=NC(C3=C2N=CC=C3)=O)N(C)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |